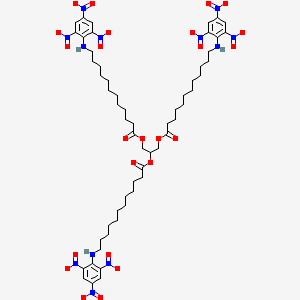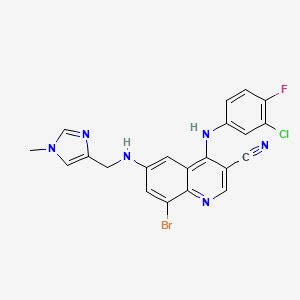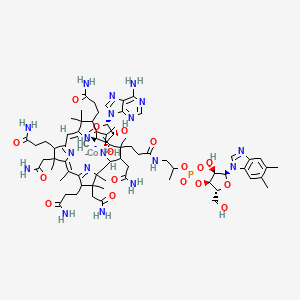
arjunglucoside I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arjunglucoside I is a triterpenoid glycoside identified from the plant Terminalia arjuna, a species renowned for its therapeutic benefits in traditional medicine. This compound, along with other similar constituents, plays a significant role in the plant's pharmacological profile, contributing to its antioxidant, anti-inflammatory, and cardioprotective activities.
Synthesis Analysis
This compound, along with its analogs arjunglucoside II and arjungenin, are derived from the bark of Terminalia arjuna through extraction processes. The synthesis of this compound involves the isolation from the non-phenolic fraction of the alcoholic extract of Terminalia arjuna's root bark. Its structure has been elucidated through chemical and spectroscopic data, including 1H and 13C NMR analysis, indicating its complex glycosidic nature.
Molecular Structure Analysis
The molecular structure of this compound has been determined through comprehensive spectroscopic analysis. It is characterized as β-D-glucopyranosyl 2α,3β,19α,23-tetrahydroxyolean-12-en-28-oate, reflecting a complex structure that includes multiple hydroxyl groups attached to an oleanolic acid backbone, contributing to its biological activity.
Chemical Reactions and Properties
This compound exhibits a range of chemical reactions pertinent to its glycosidic linkage and triterpenoid core. These reactions include hydrolysis, which can yield the aglycone and sugar components, and oxidation-reduction reactions pertinent to its multiple hydroxyl groups. These chemical properties underlie its biological activities and potential therapeutic applications.
Physical Properties Analysis
The physical properties of this compound, such as solubility, melting point, and optical rotation, are influenced by its glycosidic and triterpenoid structure. While specific data on these properties are scarce, the compound's solubility in various solvents like ethanol and water is critical for its extraction and formulation in therapeutic preparations.
Chemical Properties Analysis
The chemical properties of this compound are characterized by its reactivity associated with the hydroxyl groups and the glycosidic bond. These properties facilitate its participation in biological processes and interactions with biomolecules, contributing to its antioxidant and cardioprotective effects. The glycosidic bond, in particular, influences its bioavailability and metabolic stability.
For further details, refer to the following sources:
- Chemical examination and molecular structure elucidation: (Anjaneyulu & Prasad, 1982); (Honda et al., 1976).
- Synthesis and analysis of this compound: (Honda et al., 1976).
- Investigations on molecular recognition and chemical properties: (Bag et al., 2005).
Applications De Recherche Scientifique
Arjunglucoside I has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in chromatographic studies and for the synthesis of derivatives.
Mécanisme D'action
The mechanism of action of Arjunglucoside I involves its interaction with various molecular targets and pathways. It has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cognitive function . Additionally, its cardioprotective effects are attributed to its ability to modulate oxidative stress and inflammation pathways .
Safety and Hazards
Arjunglucoside I is intended for research use only and is not for human or veterinary use . In case of exposure, appropriate safety measures should be taken, including washing off with soap and plenty of water in case of skin contact, flushing eyes with water as a precaution in case of eye contact, and never giving anything by mouth to an unconscious person if swallowed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Arjunglucoside I can be isolated from the bark of Terminalia arjuna through a series of extraction and purification steps. The powdered bark is first defatted with hexane and then extracted with ethyl acetate using a Soxhlet apparatus . The extract is then subjected to high-performance thin-layer chromatography (HPTLC) for separation and purification .
Industrial Production Methods: The industrial production of this compound involves the standardization of the extract to contain a specific percentage of the compound. This is achieved through a novel process that includes the isolation and enrichment of bioactive compounds from the bark of Terminalia arjuna . The standardized composition is then used in various formulations for medicinal purposes.
Analyse Des Réactions Chimiques
Types of Reactions: Arjunglucoside I undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
Comparaison Avec Des Composés Similaires
Arjunglucoside I is unique among triterpene glucosides due to its specific structure and biological activities. Similar compounds include:
Arjunglucoside II: Another triterpene glucoside isolated from Terminalia arjuna with similar cardioprotective properties.
Arjungenin: A related triterpene with distinct biological activities.
Casuarinin: A compound with potent α-glucosidase inhibitory activity, isolated from Elaeagnus rhamnoides.
This compound stands out due to its combination of antimicrobial, cardioprotective, and cognitive-enhancing properties, making it a valuable compound for various scientific and medicinal applications.
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O11/c1-31(2)11-13-36(30(45)47-29-26(42)25(41)24(40)20(16-37)46-29)14-12-34(5)18(23(36)28(31)44)7-8-22-32(3)15-19(39)27(43)33(4,17-38)21(32)9-10-35(22,34)6/h7,19-29,37-44H,8-17H2,1-6H3/t19-,20-,21-,22-,23-,24-,25+,26-,27+,28+,29+,32+,33+,34-,35-,36+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZFNIMQBCBHEX-APNSOIJXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62319-70-4 |
Source


|
| Record name | Arjunglucoside I | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62319-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)-3-[3-[4-(phenylmethyl)-1-piperidinyl]propyl]thiourea](/img/structure/B1255903.png)
![(2R,4S)-4-cyclohexyl-2-[[4-(hydroxymethyl)phenyl]methoxy]-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1255904.png)
![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-4-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255907.png)

![8-[3-(Diethylamino)-1-(4-methoxyphenyl)propyl]-5,7-dimethoxy-4-pentyl-1-benzopyran-2-one](/img/structure/B1255910.png)



![(1S,3R,5Z,7E,14beta,17alpha)-17-[(2S,4S)-4-(2-hydroxy-2-methylpropyl)-2-methyltetrahydrofuran-2-yl]-9,10-secoandrosta-5,7,10-triene-1,3-diol](/img/structure/B1255915.png)

